2-(2-Methylpropyl)piperidine-4-carboxylic acid
Description
2-(2-Methylpropyl)piperidine-4-carboxylic acid is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
LUPKCCBDIABLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC(CCN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehydes . The reaction conditions often involve the use of catalysts like palladium on carbon and hydrogen gas for hydrogenation steps.
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methylpropyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 2-(2-Methylpropyl)piperidine-4-carboxylic acid but without the carboxylic acid group.
Piperine: An alkaloid found in black pepper, structurally related but with different functional groups.
Pipecolic acid: Another piperidine derivative with a carboxylic acid group at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in drug design and synthesis .
Biological Activity
2-(2-Methylpropyl)piperidine-4-carboxylic acid, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring with a carboxylic acid functional group and an isopropyl side chain, which may influence its interaction with biological targets. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
The biological activity of this compound is primarily attributed to its ability to modulate various enzyme and receptor activities. The compound interacts with specific molecular targets, potentially influencing neurotransmission and metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism.
- Receptor Modulation: The compound could bind to receptors in the central nervous system (CNS), impacting signaling pathways related to mood regulation and cognitive function.
Pharmacological Studies
Recent studies have indicated that piperidine derivatives, including this compound, exhibit a wide range of pharmacological activities:
-
CNS Activity:
- The compound has shown potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatments.
- It may have NMDA receptor antagonistic properties, similar to other piperidine derivatives, which are known to play a role in neuroprotection and anticonvulsant activity .
- Antimicrobial Properties:
-
Anti-inflammatory Effects:
- The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Neuropharmacological Evaluation
A study evaluated the effects of various piperidine derivatives on neurotransmission. This compound was tested for its ability to inhibit NMDA-induced convulsions in animal models. Results indicated significant protective effects, suggesting its potential as an anticonvulsant .
Study 2: Antimicrobial Activity Assessment
In vitro assays demonstrated that this compound exhibited notable activity against several bacterial strains. This positions the compound as a viable candidate for developing new antimicrobial agents .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine-4-carboxylic acid | Lacks the isopropyl group | Moderate CNS activity |
| 1-Carbamoyl-piperidine-4-carboxylic acid | Contains a carbamoyl group | Anticonvulsant properties |
| 4-(Tetrazolylalkyl)piperidine-2-carboxylic acid | Features tetrazole substituents | Potent NMDA antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
